molecular formula C8H7ClO2 B1194993 3-Chloro-4-methoxybenzaldehyde CAS No. 4903-09-7

3-Chloro-4-methoxybenzaldehyde

Cat. No. B1194993
CAS RN: 4903-09-7
M. Wt: 170.59 g/mol
InChI Key: WYVGYYIZXPXHAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives and complexes related to 3-Chloro-4-methoxybenzaldehyde has been explored through various methods. A study by Sharma et al. (2012) investigated the synthesis of a novel binary organic complex using a solid-state reaction, showcasing the potential for green synthesis approaches in producing compounds related to 3-Chloro-4-methoxybenzaldehyde (Sharma et al., 2012).

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-methoxybenzaldehyde and its derivatives has been characterized using various spectroscopic techniques. Infrared spectroscopy, NMR, and X-ray diffraction have been pivotal in determining the complex's formation and identifying its crystal structure and atomic packing (Özay et al., 2013).

Chemical Reactions and Properties

Research has delved into the UV-induced conformational isomerization and photochemistry of 3-Chloro-4-methoxybenzaldehyde, highlighting its reactivity under UV light and the selective processes induced by specific irradiation wavelengths (Ildiz et al., 2019).

Physical Properties Analysis

The study of the physical properties of compounds related to 3-Chloro-4-methoxybenzaldehyde, such as their thermochemical properties and phase diagrams, provides insights into their stability and behavior under various conditions. Sharma et al. (2012) conducted thermochemical studies to analyze properties like heat of fusion and entropy of fusion, contributing to a deeper understanding of the compound's physical characteristics (Sharma et al., 2012).

Chemical Properties Analysis

Investigations into the chemical properties of 3-Chloro-4-methoxybenzaldehyde reveal its interactions and reactivity. The UV-induced conformational isomerization study by Ildiz et al. (2019) sheds light on the compound's reactivity to UV light, offering insights into its chemical behavior and potential applications in various fields (Ildiz et al., 2019).

Scientific Research Applications

  • Synthesis of Antioxidants : A study by Rijal, Haryadi, & Anwar (2022) demonstrated the synthesis of 3-chloro-4-hydroxy-5-methoxybenzaldehyde through the chlorination of vanillin and its evaluation as an antioxidant. This compound was found to exhibit significant antioxidant activity.

  • Preparation of Aromatic Aldehydes : Khachatryan et al. (2015) developed an easily scalable method for preparing 3-chloromethyl-4-methoxybenzaldehyde. This compound was then used to produce new aromatic aldehydes with NH-, OH-, and SH-acids in the presence of potassium carbonate, demonstrating high yields (Khachatryan, Razinov, Kolotaev, Belus´, & Matevosyan, 2015).

  • Photochemistry and UV-induced Isomerization : Ildiz, Konarska, & Fausto (2019) investigated the structure and reactivity of 3-chloro-4-methoxybenzaldehyde through matrix isolation infrared spectroscopy and quantum chemistry calculations. They studied its UV-induced conformational isomerization and photochemistry, highlighting its potential in material sciences (Ildiz, Konarska, & Fausto, 2019).

  • Solubility and Activity Coefficients : Larachi et al. (2000) provided experimental data on the solubility of 5-chloro-4-hydroxy-3-methoxybenzaldehyde in water over a wide temperature range. This study is crucial for understanding the compound's properties in different environmental conditions (Larachi, Leroux, Hamoudi, Bernis, & Sayari, 2000).

Safety And Hazards

3-Chloro-4-methoxybenzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Future Directions

The practical relevance of halogen- and methoxy-substituted benzaldehydes, including 3-Chloro-4-methoxybenzaldehyde, in various fields from the fragrance industry to agrochemicals and drug manufacturing has motivated interest in investigating their structure and reactivity . Future research may focus on further understanding the UV-induced processes and potential applications of these compounds .

properties

IUPAC Name

3-chloro-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVGYYIZXPXHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197671
Record name 3-Chloroanisaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methoxybenzaldehyde

CAS RN

4903-09-7
Record name 3-Chloro-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4903-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloroanisaldehyde
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Record name 3-Chloroanisaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-p-anisaldehyde
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Synthesis routes and methods I

Procedure details

Following a similar procedure to that described in reference example 3, but starting from 3-chloro-4-hydroxybenzaldehyde instead of 4-hydroxybenzaldehyde and using methyl iodide instead of 2-iodopropane, the title compound of the example was obtained as an oil (97% yield).
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Synthesis routes and methods II

Procedure details

To a stirred solution of 3-chloro-4-hydroxybenzaldehyde (2.9 g, 18.412 mmol) in DMF (30 mL) was added K2CO3 (7.6 g, 55.238 mmol). CH3I (7.80 g, 55.238 mmol) was then added slowly at RT under an inert atmosphere. After addition was completed, the reaction mixture was brought to 80° C. and stirred for 1 h. The reaction mixture was quenched with water (20 mL) and extracted with EtOAc (2×50 mL). The combined organic layers were washed with water and brine, dried over anhydrous Na2SO4, filtered and concentrated in vacuo to obtain crude product. The crude material was purified via silica gel column chromatography to afford 3-chloro-4-methoxybenzaldehyde (2.78 g, 93%) as a yellow solid.
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

To a solution of 3-chloro-4-hydroxybenzaldehyde (153 g) in dimethylformamide (500 ml) was added potassium carbonate (203 g) under ice-cooling, followed by iodomethane (91.3 ml). After stirring at ambient temperature for 2 hours, the mixture was partitioned between ethyl acetate and water. The aqueous layer was extracted with ethyl acetate. The combined organic layer were washed with water and brine, dried over magnesium sulfate and evaporated in vacuo. The oily residue was triturated with n-hexane to obtain 3-chloro-4-methoxybenzaldehyde (156 g) as a white powder.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
142
Citations
G Ogruc Ildiz, J Konarska, R Fausto - The Journal of Chemical Physics, 2019 - pubs.aip.org
… In this study, 3-chloro-4-methoxybenzaldehyde (3CMBA) was investigated by matrix isolation infrared spectroscopy and quantum chemistry calculations. Molecules of the compound …
Number of citations: 4 pubs.aip.org
CS Hiremath, J Yenagi, J Tonannavar - Spectrochimica Acta Part A …, 2007 - Elsevier
… of 3-chloro-4-methoxybenzaldehyde. The present paper deals with a complete vibrational assignment of the infrared and Raman spectra of 3-chloro-4-methoxybenzaldehyde, aided by …
Number of citations: 55 www.sciencedirect.com
E Hamamoto, N Kimura, S Nishino… - Journal of Applied …, 2021 - academic.oup.com
… discolor produces a blend of sesquiterpenes combined with antimicrobial chlorinated aromatic compounds such as DCMB, veratryl alcohol, 3‐chloro‐4‐methoxybenzaldehyde, etc., …
Number of citations: 6 academic.oup.com
HC Beck - FEMS microbiology letters, 1997 - academic.oup.com
… fluoro-4-methoxybenzaldehyde, fluoro-3-chloro-4-methoxybenzaldehyde and fluoro-3,5-dichloro… adusta and suggest a pathway for the biosynthesis of 3-chloro-4-methoxybenzaldehyde …
Number of citations: 17 academic.oup.com
HE Spinnler, E De Jong, G Mauvais, E Semon… - Applied microbiology …, 1994 - Springer
… These spectroscopic features supported the formula 3-chloro-4-methoxybenzaldehyde (3-chloro-p-anisaldehyde). The corresponding alcohols 3,5-dichloro-panisyl alcohol and 3-chloro…
Number of citations: 56 link.springer.com
FR Lauritsen, A Lunding - Enzyme and Microbial Technology, 1998 - Elsevier
… The presence of a fluorine atom on the aromatic ring of possible precursors to the well-known metabolites, 3-chloro-4-methoxybenzaldehyde and 3,5-dichloro-4-methoxybenzaldehyde, …
Number of citations: 31 www.sciencedirect.com
T Kousaka, K Mori - Bioscience, biotechnology, and biochemistry, 2002 - jstage.jst.go.jp
… as 3-chloro-4-methoxybenzaldehyde (1, Fig. 1),2) 3-chloro-4-methoxybenzyl alcohol,2) … 3-Chloro-4-methoxybenzaldehyde (1). To a suspension of PCC (2.24 g, 10.4 mmol), MS 4 Å (…
Number of citations: 3 www.jstage.jst.go.jp
K Okamoto, S Narayama, A Katsuo… - Journal of bioscience …, 2002 - Elsevier
… The major and minor compounds identified by GC-MS analysis were p-anisaldehyde (4-methoxybenzaldehyde) and 3-chloro-p-anisaldehyde (3-chloro-4-methoxybenzaldehyde), …
Number of citations: 70 www.sciencedirect.com
RM Riggs, DE Nichols, MM Foreman… - Journal of medicinal …, 1987 - ACS Publications
… The 3-chloro-4-methoxybenzaldehyde (8c) was synthesized from commercially available 3-chloro-4-hydroxybenzoic acid, which was converted to its methyl ester 12 and O-methylated …
Number of citations: 34 pubs.acs.org
H Lei, G Zhang, P Zhao, G Li - Microorganisms, 2023 - mdpi.com
… The known metabolites were identified to be 3-chloro-4-methoxybenzaldehyde (3), 3-chloro-4-methoxybenzoic acid (4), 2-chloro-1-methoxy-4-(methoxymethyl)benzene (5), 3-hydroxy-3…
Number of citations: 0 www.mdpi.com

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